Cas no 946833-20-1 (Acetic acid 3-fluoro-4-methoxy phenyl ester)

Acetic acid 3-fluoro-4-methoxy phenyl ester 化学的及び物理的性質
名前と識別子
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- acetic acid 3-fluoro-4-methoxy phenyl ester
- 3-Fluoro-4-methoxyphenyl acetate
- (3-fluoro-4-methoxyphenyl) acetate
- Acetic acid 3-fluoro-4-methoxy phenyl ester
-
- MDL: MFCD28142620
- インチ: 1S/C9H9FO3/c1-6(11)13-7-3-4-9(12-2)8(10)5-7/h3-5H,1-2H3
- InChIKey: FPJVVAOEFDUGAF-UHFFFAOYSA-N
- SMILES: FC1C=C(C=CC=1OC)OC(C)=O
計算された属性
- 精确分子量: 184.05357231g/mol
- 同位素质量: 184.05357231g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 184
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.7
- トポロジー分子極性表面積: 35.5
Acetic acid 3-fluoro-4-methoxy phenyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB516899-1 g |
Acetic acid 3-fluoro-4-methoxy phenyl ester |
946833-20-1 | 1g |
€143.80 | 2023-04-17 | ||
Ambeed | A604156-5g |
3-Fluoro-4-methoxyphenyl acetate |
946833-20-1 | 97% | 5g |
$259.0 | 2024-04-16 | |
abcr | AB516899-10g |
Acetic acid 3-fluoro-4-methoxy phenyl ester; . |
946833-20-1 | 10g |
€753.30 | 2025-02-15 | ||
abcr | AB516899-25g |
Acetic acid 3-fluoro-4-methoxy phenyl ester; . |
946833-20-1 | 25g |
€1428.60 | 2025-02-15 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1265029-5g |
3-Fluoro-4-methoxyphenyl acetate |
946833-20-1 | 98% | 5g |
¥2029.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1265029-1g |
3-Fluoro-4-methoxyphenyl acetate |
946833-20-1 | 98% | 1g |
¥788.00 | 2024-04-24 | |
abcr | AB516899-5g |
Acetic acid 3-fluoro-4-methoxy phenyl ester; . |
946833-20-1 | 5g |
€465.90 | 2025-02-15 | ||
abcr | AB516899-1g |
Acetic acid 3-fluoro-4-methoxy phenyl ester; . |
946833-20-1 | 1g |
€168.40 | 2025-02-15 | ||
Aaron | AR021QUD-250mg |
Acetic acid 3-fluoro-4-methoxy phenyl ester |
946833-20-1 | 95% | 250mg |
$500.00 | 2025-02-12 | |
Aaron | AR021QUD-1g |
Acetic acid 3-fluoro-4-methoxy phenyl ester |
946833-20-1 | 95% | 1g |
$800.00 | 2025-02-12 |
Acetic acid 3-fluoro-4-methoxy phenyl ester 関連文献
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
Acetic acid 3-fluoro-4-methoxy phenyl esterに関する追加情報
Acetic Acid 3-Fluoro-4-Methoxy Phenyl Ester: A Comprehensive Overview
The compound with CAS No. 946833-20-1, commonly referred to as Acetic Acid 3-Fluoro-4-Methoxy Phenyl Ester, is a significant molecule in the field of organic chemistry. This compound is a derivative of acetic acid, where the phenyl group is substituted with both a fluoro and methoxy group at the 3 and 4 positions, respectively. The phenyl ester structure of this compound makes it particularly interesting for various applications in pharmaceuticals, agrochemicals, and materials science.
Recent studies have highlighted the importance of substituted phenyl esters in drug design due to their ability to modulate pharmacokinetic properties such as solubility and bioavailability. The presence of the fluoro group at the 3-position introduces electron-withdrawing effects, while the methoxy group at the 4-position imparts electron-donating characteristics. This balance of electronic effects can significantly influence the reactivity and stability of the molecule, making it a versatile building block in organic synthesis.
In terms of synthesis, Acetic Acid 3-Fluoro-4-Methoxy Phenyl Ester can be prepared via several methods, including nucleophilic acyl substitution and coupling reactions. One efficient approach involves the reaction of acetic acid with a substituted phenol derivative under acidic or basic conditions. The use of modern catalytic systems has further enhanced the yield and purity of this compound, aligning with current trends toward sustainable and eco-friendly chemical processes.
The applications of this compound are diverse. In pharmaceutical research, it has been utilized as an intermediate in the synthesis of bioactive molecules targeting various therapeutic areas such as oncology and inflammation. For instance, recent studies have demonstrated its potential as a precursor for designing inhibitors of key enzymes involved in cancer progression.
In agrochemicals, phenyl esters like this compound are being explored for their potential as herbicides or fungicides. The unique electronic properties of Acetic Acid 3-Fluoro-4-Methoxy Phenyl Ester allow it to interact selectively with biological targets, making it a promising candidate for developing environmentally friendly agricultural solutions.
From a materials science perspective, this compound has shown potential in polymer chemistry. Its ability to form stable ester linkages makes it a valuable component in the synthesis of high-performance polymers and coatings. Researchers are actively investigating its role in creating materials with enhanced thermal stability and mechanical properties.
Moreover, advancements in analytical techniques have enabled precise characterization of Acetic Acid 3-Fluoro-4-Methoxy Phenyl Ester. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography provide detailed insights into its molecular structure and conformational dynamics. These studies are crucial for understanding its behavior in different chemical environments and optimizing its use in various applications.
In conclusion, Acetic Acid 3-Fluoro-4-Methoxy Phenyl Ester (CAS No. 946833-20-1) stands out as a multifaceted compound with significant potential across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthetic methodologies and application-oriented research, position it as a key molecule for future innovations in science and technology.
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